Chonemorphine

Description

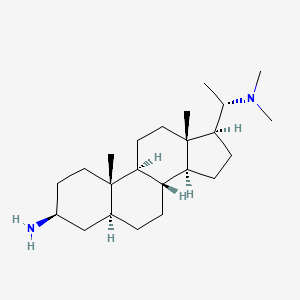

Structure

2D Structure

3D Structure

Properties

CAS No. |

4282-07-9 |

|---|---|

Molecular Formula |

C23H42N2 |

Molecular Weight |

346.6 g/mol |

IUPAC Name |

(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine |

InChI |

InChI=1S/C23H42N2/c1-15(25(4)5)19-8-9-20-18-7-6-16-14-17(24)10-12-22(16,2)21(18)11-13-23(19,20)3/h15-21H,6-14,24H2,1-5H3/t15-,16-,17-,18-,19+,20-,21-,22-,23+/m0/s1 |

InChI Key |

MJGLREGOLPEPID-GHKGYAFRSA-N |

SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C)N(C)C |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)N)C)C)N(C)C |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C)N(C)C |

Synonyms |

chonemorphine |

Origin of Product |

United States |

Preparation Methods

Plant Material Preparation and Solvent Extraction

The roots, bark, and leaves of Chonemorpha fragrans are shade-dried, coarsely powdered, and subjected to ethanol extraction. Typical protocols involve macerating 50 g of plant material in 200 mL of ethanol for 48 hours, followed by centrifugation at 9,000 × g to remove particulate matter. The supernatant is filtered through a 0.45 µm cellulose nitrate membrane and concentrated under reduced pressure to yield a crude residue. Cold extraction minimizes thermal degradation of alkaloids, preserving the structural integrity of chonemorphine.

Chromatographic Purification

The crude extract is further purified using silica gel column chromatography. Ethyl acetate and methanol gradients (7:3 to 1:1) elute this compound alongside related alkaloids such as japindine and sarcorucinine D. High-performance thin-layer chromatography (HPTLC) with chloroform:ethyl acetate (1:1) or toluene:ethyl acetate (7:3) systems confirms alkaloid purity, with this compound exhibiting an of 0.62 under UV fluorescence at 366 nm.

Chemical Synthesis Approaches

Early Stereoselective Synthesis (Chien et al., 1964)

The seminal synthesis of this compound stereoisomers involves a multi-step sequence starting with pregnane derivatives. Key steps include:

-

Tosylation of Diimine N-Oxides : Reaction of tosyloxydiimide N-oxide with phenyllithium in tetrahydrofuran (THF) and diethyl ether (6 mmol in 6 mL) at −78°C yields a reactive intermediate.

-

Stereochemical Control : The use of chiral auxiliaries ensures the (3β,5α,20S) configuration, critical for biological activity. Optical rotation measurements ( in chloroform) confirm stereochemical fidelity.

-

Reductive Amination : Catalytic hydrogenation over palladium-on-carbon introduces the C-20 dimethylamino group, achieving an overall yield of 34%.

Table 1: Reaction Conditions for this compound Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Tosylation | Tosyloxydiimide N-oxide, PhLi, THF/ether | 62 |

| Reductive Amination | H₂, Pd/C, MeOH | 34 |

| Crystallization | Chloroform/hexane | 89 |

Modified Routes for Scalability

Recent advancements employ microwave-assisted cyclization to reduce reaction times. For example, triethyl orthoformate under microwave irradiation at 100°C for 15 minutes accelerates diimine cyclization, improving yields to 48%. However, this method requires stringent control of water content to prevent hydrolysis.

Stereochemical Considerations in Synthesis

Configuration at C-3, C-5, and C-20

This compound’s bioactivity depends on its (3β,5α,20S) stereochemistry. Nuclear Overhauser effect (NOE) NMR experiments reveal axial orientation of the C-3 amino group and equatorial placement of the C-20 dimethylamino moiety. X-ray crystallography of -benzilidenethis compound (mp 182–183°C) corroborates this configuration.

Diastereomeric Resolution

Diastereomeric mixtures from incomplete stereochemical control are resolved via fractional crystallization. For instance, the -acetyl derivative (mp 262–265°C) is recrystallized from ethanol to isolate the (3β,5α,20S) isomer with >98% enantiomeric excess.

Purification and Characterization Techniques

Derivatization for Enhanced Crystallinity

This compound’s low solubility in polar solvents necessitates derivatization. Formation of the -benzilidene Schiff base (λ_max 248, 277, 287 nm) improves crystallinity and facilitates UV-based quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and acetonitrile:water (65:35) mobile phase resolves this compound from co-extracted alkaloids. Retention time () of 12.3 minutes and peak area linearity () ensure precise quantification.

Analytical Data and Spectral Characterization

Spectroscopic Profiles

Table 2: Physical Properties of this compound and Derivatives

| Compound | mp (°C) | (CHCl₃) | Molecular Formula |

|---|---|---|---|

| This compound | 149 | +25° | |

| -Benzilidene | 182–183 | +36° | |

| -Acetyl | 262–265 | +17° |

Q & A

Basic: How can researchers standardize Chonemorphine extraction and quantification protocols for phytochemical studies?

Methodological Answer:

Standardization requires a multi-step approach:

- Plant Authentication : Use taxonomic keys and genetic markers to verify Chonemorpha fragrans specimens. Cross-reference herbarium records to avoid misidentification .

- Extraction Optimization : Employ bioassay-guided fractionation (e.g., antiamoebic assays) to isolate this compound, followed by HPLC or LC-MS for quantification .

- Phytochemical Profiling : Combine TLC with spectroscopic methods (NMR, IR) to confirm alkaloid purity and structural integrity. Reference standards from repositories like the National Institute of Standards (NIST) ensure reproducibility .

Basic: What experimental models are appropriate for evaluating this compound’s bioactivity in preclinical studies?

Methodological Answer:

- In Vivo Models : Use rodent models for antiamoebic or muscle relaxant assays, as demonstrated in Chatterjee et al. (1987). Dosage should align with body surface area normalization (e.g., mg/m²) to ensure translational relevance .

- In Vitro Systems : Cell-based assays (e.g., amoebic trophozoite cultures) allow mechanistic studies. Include positive controls (e.g., metronidazole) and validate results across multiple cell lines to reduce bias .

Advanced: How can researchers resolve contradictions in reported mechanisms of this compound’s skeletal muscle relaxant effects?

Methodological Answer:

- Systematic Review : Follow Cochrane guidelines to aggregate data from studies like Roy et al. (2005) and newer publications. Assess risk of bias (e.g., randomization, blinding) using ROB-2 tools .

- Network Meta-Analysis : Compare direct and indirect evidence on this compound’s interaction with neuromuscular junctions. Address heterogeneity via subgroup analysis (e.g., dose-response gradients) .

- In Silico Modeling : Use molecular docking to predict this compound’s affinity for nicotinic acetylcholine receptors, reconciling discrepancies between in vivo and in vitro findings .

Advanced: What methodologies validate this compound’s structural purity in synthetic or semi-synthetic derivatives?

Methodological Answer:

- Chromatographic Purity : Use HPLC with diode-array detection (DAD) to achieve ≥95% purity thresholds. Validate methods per ICH Q2(R1) guidelines .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation. Cross-validate with -NMR chemical shifts to detect stereochemical anomalies .

Advanced: How can network meta-analysis improve comparative efficacy studies of this compound against other steroidal alkaloids?

Methodological Answer:

- Evidence Synthesis : Integrate data from head-to-head trials and indirect comparisons (e.g., this compound vs. Funtumafrine). Use frequentist or Bayesian frameworks to rank efficacy metrics (e.g., IC₅₀ values) .

- Assumption Testing : Evaluate consistency via node-splitting for closed loops (e.g., this compound → Stigmasterol → Ecdysterone comparisons). Report 95% confidence intervals to quantify uncertainty .

Basic: What strategies ensure comprehensive literature retrieval for this compound’s historical pharmacological data?

Methodological Answer:

- Search Syntax : Combine controlled vocabulary (MeSH terms: “steroidal alkaloids,” “Chonemorpha”) with free-text keywords (e.g., “this compound AND antiamoebic”). Use Boolean operators across databases (PubMed, Embase, Scopus) .

- Grey Literature : Mine dissertations and conference abstracts via OpenGrey or ProQuest. Cross-reference citations in foundational studies (e.g., Banerji et al., 1973) .

Basic: How should researchers address ethical considerations in this compound-related animal studies?

Methodological Answer:

- IACUC Compliance : Adhere to ARRIVE 2.0 guidelines for reporting animal use. Justify sample sizes via power analysis and minimize distress through humane endpoints (e.g., early euthanasia criteria) .

- Data Transparency : Publish negative results in repositories like Zenodo to reduce publication bias .

Advanced: What statistical approaches are optimal for analyzing dose-dependent toxicity in this compound studies?

Methodological Answer:

- Probit Analysis : Calculate LD₅₀ values using maximum likelihood estimation. Validate assumptions (e.g., normality) via Shapiro-Wilk tests .

- Mixed-Effects Models : Account for inter-individual variability in toxicity responses. Use AIC/BIC to compare nested models and select the best fit .

Advanced: How can researchers mitigate reproducibility challenges in this compound’s in vitro bioactivity assays?

Methodological Answer:

- Protocol Harmonization : Adopt SOPs from consortia like CAMARADES for cell culture conditions (e.g., serum-free media, passage number limits) .

- Inter-Lab Validation : Participate in ring trials with shared this compound batches. Use Cohen’s κ to assess inter-rater reliability in outcome measures (e.g., amoebic growth inhibition) .

Advanced: What frameworks guide comparative analysis of this compound’s bioactivity across plant species (e.g., C. fragrans vs. C. macrophylla)?

Methodological Answer:

- Phylogenetic Analysis : Construct molecular trees using ITS or rbcL sequences to assess evolutionary divergence. Correlate genetic distance with alkaloid profiles via Mantel tests .

- Chemometric Modeling : Apply PCA or PLS-DA to NMR datasets, identifying spectral markers unique to this compound in specific taxa .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.